A Technical Guide to the Comprehensive Structure Elucidation of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
A Technical Guide to the Comprehensive Structure Elucidation of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, prized for their favorable pharmacokinetic properties and synthetic versatility. The compound tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is a chiral building block of significant interest, incorporating a Boc-protected secondary amine within the ring, a primary amine, and a defined stereocenter. Its utility in the synthesis of complex pharmaceutical agents necessitates a robust and unequivocal confirmation of its structure and stereochemical integrity.
This guide eschews a rigid, templated approach in favor of a logical, field-proven workflow that mirrors the investigative process of an analytical chemist. We will detail the core analytical techniques required for complete structure elucidation, moving from foundational molecular formula confirmation to the nuanced determination of absolute stereochemistry. Each step is presented not merely as a protocol, but as a piece of a larger puzzle, with an emphasis on the causal relationship between molecular features and the resulting analytical data. This self-validating system of cross-referenced data ensures the highest degree of confidence in the final structural assignment.
Foundational Analysis: Molecular Formula and Purity
Before delving into complex spectroscopic analysis, the foundational identity of the compound must be established. This begins with determining the molecular formula and assessing the sample's purity.
Elemental analysis should be performed to experimentally verify the mass percentages of Carbon, Hydrogen, and Nitrogen. The results must align with the theoretical values calculated from the molecular formula, providing the first layer of structural confirmation.
| Element | Theoretical % |
| Carbon (C) | 63.12% |
| Hydrogen (H) | 10.59% |
| Nitrogen (N) | 12.27% |
| Oxygen (O) | 14.01% |
The Elucidation Workflow: An Integrated Spectroscopic Approach
The core of structure elucidation lies in the synergistic application of multiple spectroscopic techniques. Each method provides unique insights, and their combined data creates a self-validating map of the molecule's architecture.
Mass Spectrometry (MS): Confirming Mass and Key Fragments
Mass spectrometry serves to confirm the molecular weight and provides vital clues about the structure through fragmentation patterns. The tert-butyloxycarbonyl (Boc) group is notoriously labile in the mass spectrometer, making its fragmentation a key diagnostic feature.
Causality: The Boc group readily undergoes cleavage due to the stability of the resulting tert-butyl cation or the neutral isobutylene molecule. This predictable fragmentation is a hallmark of Boc-protected amines.[3][4]
Expected Data (Electrospray Ionization, ESI-MS): Using a soft ionization technique like ESI in positive ion mode is crucial to observe the molecular ion.
| m/z Value | Identity | Rationale |
| 229.19 | [M+H]⁺ | Protonated molecular ion of C₁₂H₂₄N₂O₂. |
| 173.15 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group. |
| 129.14 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation fragment. A highly characteristic peak.[4] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120°C (keep low to minimize in-source fragmentation).[3]
-
-
Data Analysis: Identify the [M+H]⁺ peak and correlate major fragment ions with the expected losses from the parent structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum will be a composite of signals from the amine, the piperidine ring, and the carbamate.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3350-3250 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is characteristic of a primary amine.[5] |
| 2950-2850 | C-H Aliphatic Stretch | Piperidine & Ethyl groups | Standard C-H stretches for sp³ hybridized carbons. |
| ~1690 | C=O Stretch | Carbamate (-O-C=O) | The carbonyl of the Boc group typically appears in this region, confirming the carbamate linkage.[6][7] |
| ~1160 | C-N Stretch | Carbamate & Amine | Stretching vibrations for the carbon-nitrogen bonds. |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solvent-free amount of the neat oil or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups detailed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for unambiguous structure elucidation, providing a complete proton and carbon framework and establishing atom-to-atom connectivity.
¹H NMR Spectroscopy - Predicted Data (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (9H) | ~1.45 | Singlet (s) | 9H | Nine equivalent protons of the sterically shielded tert-butyl group. |
| b (2H) | ~4.10 | Broad Multiplet (br m) | 2H | Piperidine protons (H₅) adjacent to the Boc-protected nitrogen, deshielded by the carbamate. |
| c (2H) | ~2.70 | Broad Multiplet (br m) | 2H | Piperidine protons (H₅) adjacent to the Boc-protected nitrogen. |
| d (2H) | ~1.75 | Multiplet (m) | 2H | Piperidine protons (H₆) axial/equatorial. |
| e (2H) | ~1.15 | Multiplet (m) | 2H | Piperidine protons (H₆) axial/equatorial. |
| f (1H) | ~1.30 | Multiplet (m) | 1H | Piperidine proton (H₄). |
| g (1H) | ~2.75 | Multiplet (m) | 1H | Chiral proton (H₂), coupled to H₄ and H₁. |
| h (3H) | ~1.10 | Doublet (d) | 3H | Methyl protons (H₁) coupled to the chiral proton (H₂). |
| i (2H) | ~1.50 | Broad Singlet (br s) | 2H | Primary amine protons (-NH₂), exchangeable with D₂O.[5] |
¹³C NMR Spectroscopy - Predicted Data (100 MHz, CDCl₃): The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Type | Chemical Shift (δ, ppm) | Rationale |
| Carbamate C =O | ~155.0 | Carbonyl carbon of the carbamate functional group.[8] |
| Quaternary C (CH₃)₃ | ~79.5 | Quaternary carbon of the tert-butyl group, deshielded by oxygen.[8] |
| Piperidine C₅ | ~44.0 | Carbons adjacent to the Boc-protected nitrogen.[8] |
| Chiral C H | ~50.0 | The chiral carbon atom. |
| Piperidine C₄ | ~40.0 | The piperidine carbon at the substitution point. |
| Piperidine C₆ | ~30.0 | The remaining piperidine carbons. |
| C H₃ (t-Butyl) | ~28.5 | Equivalent methyl carbons of the tert-butyl group.[8] |
| C H₃ (Ethyl) | ~20.0 | Methyl carbon of the ethyl group. |
2D NMR for Connectivity Confirmation:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling relationships. A COSY spectrum would confirm the coupling between the ethyl protons (H₁ and H₂) and trace the connectivity around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
D₂O Shake: To confirm the amine protons, add 1-2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should disappear.
-
2D NMR: Acquire standard COSY and HSQC spectra to establish connectivity.
Stereochemical Analysis: Confirming the (1R) Configuration
The "(1R)" designation is a critical component of the compound's identity. While NMR and MS confirm the constitution, specialized techniques are required to verify the stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry-standard method for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers, (1R) and (1S), can be separated and quantified.
Causality: A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.[9]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, that provides good separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Sample Analysis: Inject a solution of the compound and monitor the elution profile with a UV detector.
-
Confirmation: The primary goal is to show a single, sharp peak, demonstrating high enantiomeric excess (e.e.). To confirm the absolute configuration, the retention time must be compared against a certified reference standard of the (1R)-enantiomer run under identical conditions.
Conclusion: A Self-Validating Structural Proof
The structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is confirmed through a multi-faceted, self-validating analytical workflow. Mass spectrometry verifies the molecular weight (m/z 229 for [M+H]⁺) and the presence of the characteristic Boc group. IR spectroscopy confirms the required functional groups: a primary amine (two N-H bands ~3300 cm⁻¹) and a carbamate (C=O band ~1690 cm⁻¹). Finally, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC) provides an unambiguous connectivity map of the entire molecule, consistent with the proposed structure. The stereochemical integrity is then confirmed by chiral HPLC, demonstrating high enantiomeric purity and matching the retention time of a known (1R) standard. Only when all data from these disparate techniques converge to support a single hypothesis can the structure be considered fully and authoritatively elucidated.
References
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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PubChem. (n.d.). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl_4-(1R-1-aminoethyl_piperidine-1-carboxylate]([Link]
- Supporting Information for an article on N-Boc protection of amines. (n.d.).
- ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.
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PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... [Image]. Retrieved from [Link]
- Google Patents. (n.d.). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
- National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH Public Access.
- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
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(Image for illustrative purposes)
